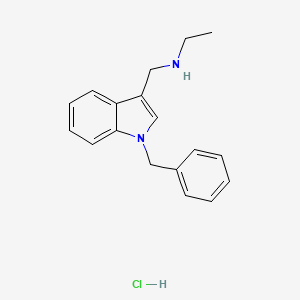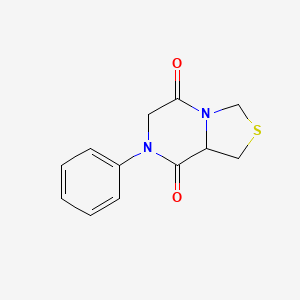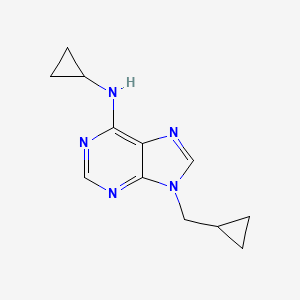
9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- is a compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of cyclopropyl groups attached to the purine structure, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- typically involves multi-step organic reactions. One common method includes the alkylation of purine derivatives with cyclopropylmethyl halides under basic conditions. The reaction may proceed as follows:
Starting Material: A purine derivative such as 6-chloropurine.
Reagents: Cyclopropylmethyl bromide and a base like potassium carbonate.
Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated purine derivatives.
Aplicaciones Científicas De Investigación
9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- involves its interaction with biological macromolecules. It can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. The compound may also interact with enzymes, inhibiting their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-propyl-9H-purin-6-amine
- N-benzyl-9H-purin-6-amine
- 9H-Purin-6-amine, N,N,9-trimethyl-
Uniqueness
Compared to similar compounds, 9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- is unique due to the presence of cyclopropyl groups. These groups can enhance the compound’s stability and influence its biological activity, making it a valuable molecule for research and potential therapeutic applications.
Propiedades
Número CAS |
195252-21-2 |
|---|---|
Fórmula molecular |
C12H15N5 |
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
N-cyclopropyl-9-(cyclopropylmethyl)purin-6-amine |
InChI |
InChI=1S/C12H15N5/c1-2-8(1)5-17-7-15-10-11(16-9-3-4-9)13-6-14-12(10)17/h6-9H,1-5H2,(H,13,14,16) |
Clave InChI |
JEWJPJXPOUFBMO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C=NC3=C(N=CN=C32)NC4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


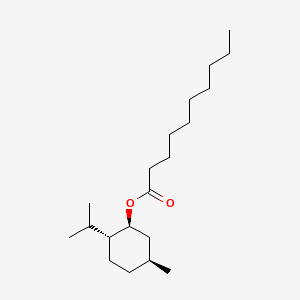
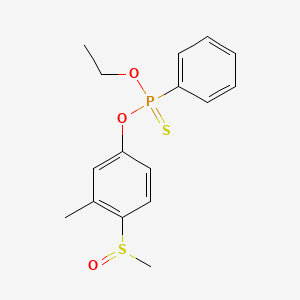

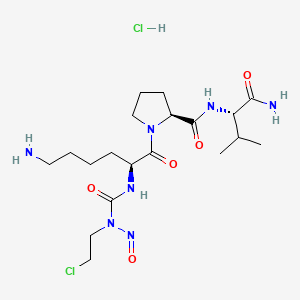
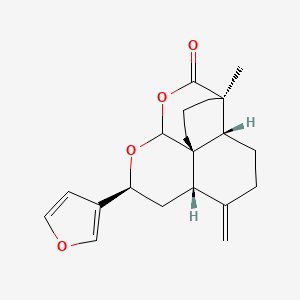



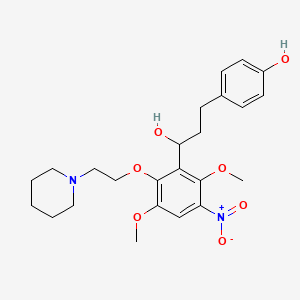

![oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B12743516.png)

